molecular formula C29H37NO B13070358 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one

Katalognummer: B13070358
Molekulargewicht: 415.6 g/mol
InChI-Schlüssel: GTMASLQXBKMFQK-GJHDBBOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is a synthetic organic compound with the molecular formula C29H37NO It is characterized by the presence of two tert-butyl-benzylidene groups attached to a piperidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one typically involves the reaction of 4-tert-butylbenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
  • 3,5-Bis-(4-tert-butylbenzylidene)-1-methyl-4-piperidinone

Uniqueness

3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is unique due to its specific structural features, such as the presence of two tert-butyl-benzylidene groups and an ethyl-substituted piperidinone core. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C29H37NO

Molekulargewicht

415.6 g/mol

IUPAC-Name

(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-ethylpiperidin-4-one

InChI

InChI=1S/C29H37NO/c1-8-30-19-23(17-21-9-13-25(14-10-21)28(2,3)4)27(31)24(20-30)18-22-11-15-26(16-12-22)29(5,6)7/h9-18H,8,19-20H2,1-7H3/b23-17+,24-18+

InChI-Schlüssel

GTMASLQXBKMFQK-GJHDBBOXSA-N

Isomerische SMILES

CCN1C/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/C1

Kanonische SMILES

CCN1CC(=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.